molecular formula C30H22FN3O5 B11438092 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11438092
M. Wt: 523.5 g/mol
InChI Key: QQAPXZNJIVYQOG-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxole moiety, a fluorophenyl group, and a tetrahydroquinazoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, fluorophenyl compounds, and quinazoline precursors. Common synthetic routes could involve:

    Condensation Reactions: Combining benzodioxole and fluorophenyl derivatives with quinazoline precursors under acidic or basic conditions.

    Cyclization Reactions: Forming the tetrahydroquinazoline core through intramolecular cyclization.

    Amidation Reactions: Introducing the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features might enable it to bind to specific biological targets.

Medicine

In medicine, “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” might be investigated for its potential therapeutic effects. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives, such as:

    Gefitinib: An anti-cancer drug that inhibits epidermal growth factor receptor (EGFR).

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

The uniqueness of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” lies in its specific combination of structural features, which might confer unique biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C30H22FN3O5

Molecular Weight

523.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22FN3O5/c31-22-6-4-5-20(13-22)17-33-25-15-21(28(35)32-16-19-9-12-26-27(14-19)39-18-38-26)10-11-24(25)29(36)34(30(33)37)23-7-2-1-3-8-23/h1-15H,16-18H2,(H,32,35)

InChI Key

QQAPXZNJIVYQOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC(=CC=C5)F)C6=CC=CC=C6

Origin of Product

United States

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